molecular formula C21H24N2O2 B4957016 2-[3-(4-morpholinylmethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline

2-[3-(4-morpholinylmethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B4957016
M. Wt: 336.4 g/mol
InChI Key: BLHHVWRSKJIVJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(4-morpholinylmethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline, also known as MITQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[3-(4-morpholinylmethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline involves its ability to modulate various signaling pathways involved in inflammation, oxidative stress, and apoptosis. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, while promoting the activation of anti-inflammatory pathways. Additionally, this compound has been found to regulate the expression of genes involved in apoptosis, leading to the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. It has been found to reduce oxidative stress and inflammation in various cell types, while also protecting against neuronal damage in animal models of neurodegenerative diseases. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[3-(4-morpholinylmethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its ability to modulate multiple signaling pathways, making it a versatile tool for studying various diseases. Additionally, its neuroprotective and anti-inflammatory properties make it a valuable candidate for studying neurodegenerative diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research involving 2-[3-(4-morpholinylmethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound in various diseases. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use as a therapeutic agent in the future.
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its ability to modulate multiple signaling pathways and exhibit neuroprotective and anti-inflammatory properties make it a valuable tool for studying neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.

Synthesis Methods

2-[3-(4-morpholinylmethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline can be synthesized through a multistep process involving the condensation of 4-morpholinylmethylamine with 2-nitrobenzaldehyde, followed by reduction and cyclization. The final product is obtained through purification and isolation.

Scientific Research Applications

2-[3-(4-morpholinylmethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. It has been shown to possess neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of neurodegenerative diseases. Additionally, this compound has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[3-(morpholin-4-ylmethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c24-21(23-9-8-18-5-1-2-6-20(18)16-23)19-7-3-4-17(14-19)15-22-10-12-25-13-11-22/h1-7,14H,8-13,15-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHHVWRSKJIVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=CC(=C3)CN4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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